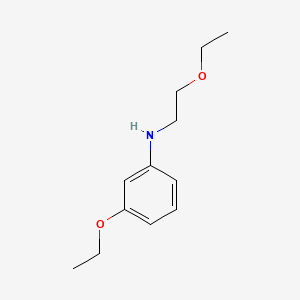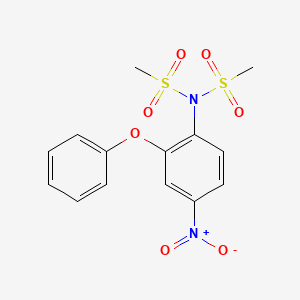
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester
描述
(S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
作用机制
Target of Action
The primary target of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, also known as Pregabalin, is the alpha-2-delta site in the brain . This site is involved in the transmission of pain signals from damaged nerves in the body .
Mode of Action
Pregabalin binds to the alpha-2-delta site with great affinity, which results in a decrease in the release of several neurotransmitters that are calcium-dependent, such as Glutamate . As it is classified as a gamma-aminobutyric acid (GABA) analogue, this leads to an increase in GABA in the brain, resulting in associated neuropathic pain reduction, and subsequent anxiolytic and anti-convulsive effects .
Biochemical Pathways
The chemoenzymatic process involving biocatalytic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE, 1) has been the most competitive and attractive route for Pregabalin . The stereochemical outcome could be controlled by substrate-engineering through size-variation of the ester moiety .
Pharmacokinetics
After oral ingestion, Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . These properties impact the bioavailability of the drug, ensuring that a significant proportion of the ingested dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The binding of Pregabalin to the alpha-2-delta site leads to a decrease in the release of several neurotransmitters, resulting in a reduction of pain signals transmitted by damaged nerves . This results in the alleviation of symptoms in conditions such as epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Action Environment
The synthesis stages of Pregabalin have been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents . The use of appropriate solvents and compounds in the synthesis process can lead to a straightforward and applicable method, improving the yield of the final product .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with methyl 5-methylhexanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This step results in the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions:
Hydrolysis: The ester group in (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Deprotection: Free amine.
Substitution: Substituted esters or amides.
科学研究应用
Chemistry:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc group protects the amine functionality during coupling reactions.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in the modification of biomolecules for various biological applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Catalysis: It is utilized in catalytic processes for the synthesis of fine chemicals.
相似化合物的比较
Methyl (3S)-3-{[(benzyloxycarbonyl)amino]methyl}-5-methylhexanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Methyl (3S)-3-{[(fluorenylmethoxycarbonyl)amino]methyl}-5-methylhexanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness:
Stability: The Boc group provides greater stability under acidic conditions compared to other protecting groups.
Ease of Removal: The Boc group can be easily removed under mild acidic conditions, making it a preferred choice in peptide synthesis.
By comparing these compounds, it is evident that (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester offers a balance of stability and ease of deprotection, making it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFUUDWGCXJPV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747246 | |
| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-46-5 | |
| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)










